4-Cyclopropoxypyridin-3-amine

Catalog No.
S13830457
CAS No.
M.F
C8H10N2O
M. Wt
150.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropoxypyridin-3-amine

Product Name

4-Cyclopropoxypyridin-3-amine

IUPAC Name

4-cyclopropyloxypyridin-3-amine

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

InChI

InChI=1S/C8H10N2O/c9-7-5-10-4-3-8(7)11-6-1-2-6/h3-6H,1-2,9H2

InChI Key

GGASIZXXSIGVHE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2)N

4-Cyclopropoxypyridin-3-amine is a chemical compound characterized by a pyridine ring substituted with a cyclopropoxy group and an amino group. The molecular formula of this compound is C8H10N2OC_8H_{10}N_2O. The structure features a six-membered aromatic ring with nitrogen, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry.

Due to the presence of the amino group and the cyclopropoxy moiety. Key reactions include:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, although the presence of the amino group may influence reactivity.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can open to form more complex structures, which may be useful in synthetic applications.

The synthesis of 4-cyclopropoxypyridin-3-amine can be achieved through various methods, including:

  • Cyclization Reactions: Starting from appropriate precursors such as cyclopropyl alcohols and pyridine derivatives, cyclization can yield the desired product.
  • Functionalization of Pyridine: Introducing the cyclopropoxy group onto a pyridine ring followed by amination can also be an effective route.
  • Multi-step Synthesis: A combination of functional group transformations, including halogenation and nucleophilic substitutions, may be employed to construct the compound systematically.

4-Cyclopropoxypyridin-3-amine has potential applications in several fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting various diseases.
  • Chemical Research: It can be used as a building block in organic synthesis or as a reagent in

Interaction studies involving 4-cyclopropoxypyridin-3-amine focus on its binding affinity with biological targets such as enzymes or receptors. Understanding these interactions is crucial for determining its efficacy and safety profile in therapeutic applications. Preliminary studies suggest that variations in the substituents on the pyridine ring can significantly influence interaction strength and specificity.

When comparing 4-cyclopropoxypyridin-3-amine with other similar compounds, several noteworthy compounds include:

  • 5-Cyclopropoxypyridin-3,4-diamine
  • 2-Cyclopropylpyridin-3-amines
  • 6-Chloropyridin-3-amines

Comparison Table

Compound NameStructural FeaturesUnique Properties
4-Cyclopropoxypyridin-3-aminePyridine ring with cyclopropoxy and aminoPotential neuroprotective effects
5-Cyclopropoxypyridin-3,4-diamineSimilar structure with additional amine groupEnhanced antimicrobial activity
2-Cyclopropylpyridin-3-aminesCyclopropyl substitution at different positionVaried reactivity in electrophilic substitutions
6-Chloropyridin-3-aminesChlorine substitution on pyridineIncreased lipophilicity

Uniqueness

The uniqueness of 4-cyclopropoxypyridin-3-amine lies in its specific arrangement of functional groups that may confer distinct biological activities compared to its analogs. Its cyclopropoxy group offers unique steric and electronic properties that could enhance its pharmacological profile.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

150.079312947 g/mol

Monoisotopic Mass

150.079312947 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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